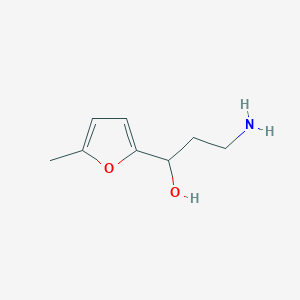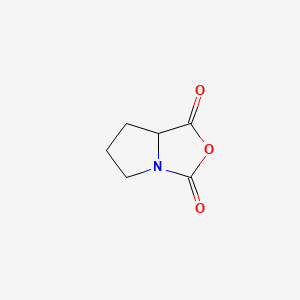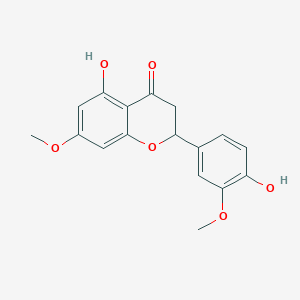
(3R)-4,4-Dimethylpent-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentyn-3-ol, 4,4-dimethyl-, ®- is an organic compound with the molecular formula C7H12O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is also known as ®-3,4-dimethyl-1-pentyn-3-ol and is characterized by the presence of a triple bond between carbon atoms and a hydroxyl group attached to the third carbon atom. The compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pentyn-3-ol, 4,4-dimethyl-, ®- can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-dimethyl-1-pentyn-3-ol with a chiral catalyst to obtain the desired enantiomer. The reaction conditions typically include the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to deprotonate the hydroxyl group, followed by the addition of the chiral catalyst to induce the formation of the ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of 1-Pentyn-3-ol, 4,4-dimethyl-, ®- may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production of the desired enantiomer. The use of advanced purification techniques such as distillation and chromatography is also common to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
1-Pentyn-3-ol, 4,4-dimethyl-, ®- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The triple bond can be reduced to a double bond or a single bond using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, CrO3, acetic acid (CH3COOH)
Reduction: H2, palladium on carbon (Pd/C)
Substitution: SOCl2, PBr3, pyridine (C5H5N)
Major Products Formed
Oxidation: Formation of 4,4-dimethyl-1-pentyn-3-one
Reduction: Formation of 4,4-dimethyl-1-pentene or 4,4-dimethylpentane
Substitution: Formation of 4,4-dimethyl-1-pentyn-3-chloride or 4,4-dimethyl-1-pentyn-3-bromide
Scientific Research Applications
1-Pentyn-3-ol, 4,4-dimethyl-, ®- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Pentyn-3-ol, 4,4-dimethyl-, ®- depends on the specific reaction or application. In general, the compound interacts with molecular targets such as enzymes or receptors, leading to the formation of reaction intermediates and products. The presence of the triple bond and hydroxyl group allows the compound to participate in various chemical transformations, including nucleophilic addition, electrophilic addition, and substitution reactions. The chiral nature of the compound also enables it to interact selectively with chiral catalysts and enzymes, resulting in enantioselective reactions.
Comparison with Similar Compounds
1-Pentyn-3-ol, 4,4-dimethyl-, ®- can be compared with other similar compounds such as:
3,4-Dimethyl-1-pentyn-3-ol: Similar structure but lacks chirality.
4-Pentyn-1-ol: Contains a triple bond and hydroxyl group but differs in the position of the functional groups.
3,4-Dimethyl-1-penten-3-ol: Contains a double bond instead of a triple bond.
The uniqueness of 1-Pentyn-3-ol, 4,4-dimethyl-, ®- lies in its chiral nature and the specific positioning of the functional groups, which allows for selective interactions and reactions in various applications.
Properties
CAS No. |
61317-72-4 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(3R)-4,4-dimethylpent-1-yn-3-ol |
InChI |
InChI=1S/C7H12O/c1-5-6(8)7(2,3)4/h1,6,8H,2-4H3/t6-/m0/s1 |
InChI Key |
ILPLTEOGHOQFHJ-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C#C)O |
Canonical SMILES |
CC(C)(C)C(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dichloro[rel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-[1-pyrrolidineethanamine-kappaNN1,kappaN1](triphenylphosphine)ruthenium(II)](/img/structure/B12091694.png)










![2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B12091788.png)


